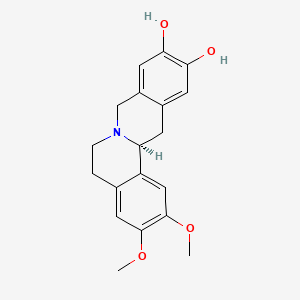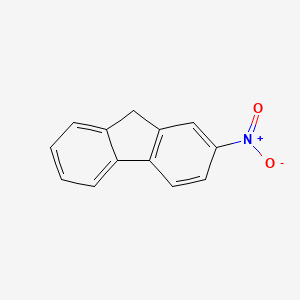
Protactinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protactinium atom is an actinoid atom and a f-block element atom.
A radioactive element of the actinide group of metals. It has the atomic symbol Pa, atomic number 91, and atomic weight 231. It decays by alpha-emission.
Applications De Recherche Scientifique
Structural Characterization in Aqueous Media : Protactinium(V) exhibits unique structural properties in different acidic media. A study using X-ray absorption spectroscopy revealed the absence of a trans-dioxo bond in protactinium(V) in sulfuric and hydrofluoric acid media, distinguishing it from other early actinides like uranium and neptunium. In sulfuric acid, Pa(V) showed a single oxo bond, while in hydrofluoric acid, it formed a pure fluoro complex (Le Naour et al., 2005).
Pressure-Induced Changes in Protactinium Metal : Research on protactinium metal under high pressure using synchrotron radiation showed a structural transition at 77 GPa. This change, involving a shift from a tetragonal to an orthorhombic structure, suggests an increase in the 5f-electron contribution to bonding in protactinium, aligning it more closely with alpha-uranium metal at atmospheric pressure (Haire et al., 2003).
Applications in Targeted Alpha Therapy : Protactinium-230, a radionuclide of interest for targeted alpha therapy (TAT), can be separated from thorium targets and fission products using novel sulfur-bearing chromatographic extraction resins. This process results in high recovery yield and radiochemical purity of the separated protactinium, which is critical for medical applications (Mastren et al., 2018).
Nuclear Reactor Fuel Applications : Protactinium-231 has been identified as a potential material for doping into fuel compositions of advanced nuclear reactors. Its inclusion could enhance operation safety and economic efficiency of reactors, offering higher fuel burn-up, longer fuel lifetime, and better proliferation resistance (Shmelev et al., 2016).
Complexation with Oxalate : The complexation of Pa(V) with oxalate has been thoroughly investigated, revealing the formation of highly charged anionic complexes. This study contributes to understanding the chemistry of protactinium and its potential applications in waste management and nuclear fuel reprocessing (Mendes et al., 2010).
Influence on Thorium Fuel Cycle : The incorporation of protactinium in thorium fuel cycle components such as Th, ThC, and ThN has been computationally analyzed. The study provides insights into the charge transfers, lattice distortions, and diffusion pathways associated with Pa incorporation, which is crucial for managing contamination issues in thorium-based nuclear fuels (Daroca et al., 2020).
Hydrolysis and Complexation Studies : Detailed studies have been conducted on the hydrolysis of protactinium(V) and its complexation with various anions like sulfate. These studies are important for understanding the chemical behavior of Pa in different environmental and industrial contexts (Trubert et al., 2002).
Propriétés
Numéro CAS |
7440-13-3 |
|---|---|
Nom du produit |
Protactinium |
Formule moléculaire |
Pa |
Poids moléculaire |
231.0359 g/mol |
Nom IUPAC |
protactinium |
InChI |
InChI=1S/Pa |
Clé InChI |
XLROVYAPLOFLNU-UHFFFAOYSA-N |
SMILES |
[Pa] |
SMILES canonique |
[Pa] |
Autres numéros CAS |
7440-13-3 |
Synonymes |
Protactinium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




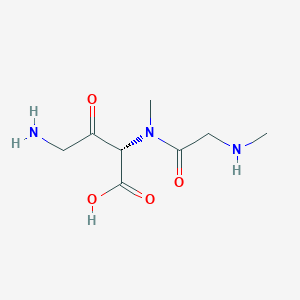
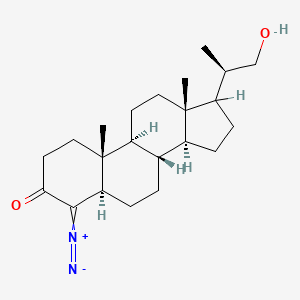

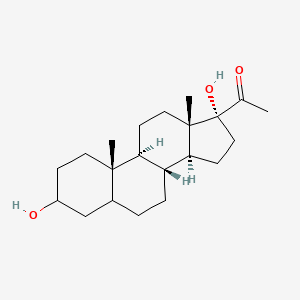
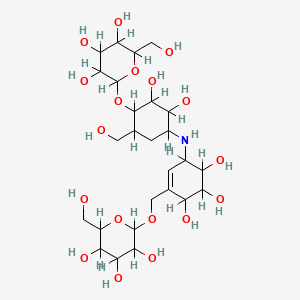
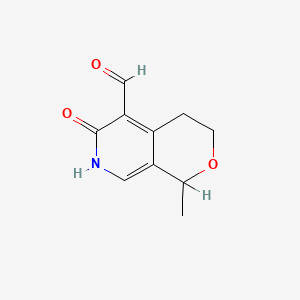
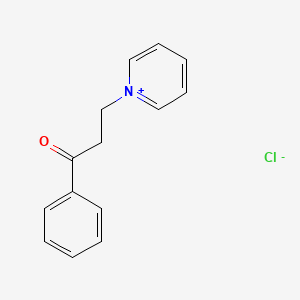
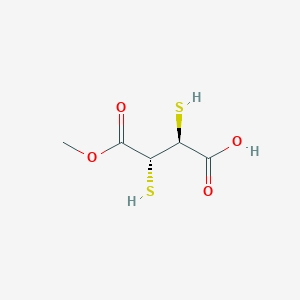

![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol](/img/structure/B1194845.png)
